Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate is a synthetic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in organic synthesis, making them valuable in medicinal chemistry and other scientific research fields .
Preparation Methods
The synthesis of Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl and cyanophenoxy groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of a cyanophenoxy group, leading to different reactivity and applications.
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound has a cyanomethylene group, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
benzyl 3-(4-cyanophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c19-10-14-6-8-16(9-7-14)23-17-11-20(12-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,17H,11-13H2 |
InChI Key |
SMTSUKDMVAINFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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